N-Ethylpentylone hydrochloride

DAT inhibition neurotransmitter uptake abuse potential

Select N-Ethylpentylone hydrochloride for forensic quantitation and pharmacological SAR studies where structural precision is non-negotiable. Its N-ethyl substituent confers quantifiably higher DAT potency and hyperlocomotion efficacy versus N-methyl analogues (e.g., NEPD), and it demonstrates a uniquely persistent addictive profile requiring significantly more extinction sessions than pentylone or eutylone in CPP models. Validated UHPLC-MS/MS methods achieve an LLOQ of 1 ng/mL with >91% recovery and <5% RSD. As a pure DAT/NET blocker—distinct from hybrid transporter profiles of related cathinones—this standard is indispensable for dissecting structural determinants of substrate versus inhibitor activity. Procure this specific reference material to eliminate inter-study variability and ensure publication-ready, legally defensible results.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 17763-02-9
Cat. No. B593131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpentylone hydrochloride
CAS17763-02-9
SynonymsEphylone
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
InChIKeyRMDGINCOKQDLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylpentylone Hydrochloride (CAS 17763-02-9) Reference Standard for Forensic and Pharmacological Research


N-Ethylpentylone hydrochloride (also known as ephylone or βk-EBDP) is a second-generation synthetic cathinone that has been a focal point in forensic toxicology and psychopharmacology research [1]. First synthesized in the 1960s, it re-emerged in the 2010s as a major component of the global illicit drug market, reaching peak confiscation rates by 2018 before international scheduling [2]. As a substituted cathinone, its structure consists of a β-keto-phenethylamine core with a methylenedioxy ring and an N-ethyl substituent. In laboratory settings, N-ethylpentylone hydrochloride serves as an analytical reference standard for quantifying this substance in biological and forensic matrices, typically supplied as a crystalline solid with a molecular weight of 249.31 g/mol (as the hydrochloride salt) [3]. This compound is primarily utilized by forensic laboratories, academic research groups, and clinical toxicology facilities for method development and validation.

Why Generic Substitution Fails: Differentiating N-Ethylpentylone Hydrochloride from Other Synthetic Cathinones


Synthetic cathinones cannot be treated as interchangeable reference materials or pharmacological probes. Seemingly minor structural modifications—such as a single N-methyl versus N-ethyl substitution—translate into substantial, quantifiable differences in transporter inhibition, addictive liability, and metabolic stability [1]. For instance, comparative studies reveal that the N-ethyl group in N-ethylpentylone (NEP) enhances its efficacy in inducing hyperlocomotion relative to its N-methyl analogues, a difference that correlates directly with higher potency at the dopamine transporter (DAT) [2]. Moreover, within the methylenedioxy-substituted subclass, NEP demonstrates a unique behavioral profile, requiring significantly more extinction sessions in conditioned place preference models than either pentylone or eutylone, indicating a more persistent addictive potential [3]. Consequently, in applications demanding precise quantitation—such as forensic confirmation, method validation, or pharmacological mechanism studies—reliance on a generic or structurally similar standard introduces unacceptable variability and invalidates comparative analysis. The following quantitative evidence substantiates why N-ethylpentylone hydrochloride must be specifically selected.

Quantitative Differentiation Evidence for N-Ethylpentylone Hydrochloride in Research Applications


N-Ethylpentylone (NEP) Exhibits a 5.8-Fold Lower IC50 at DAT Compared to Cocaine

N-ethylpentylone demonstrates significantly greater potency at inhibiting the dopamine transporter (DAT) than the classical stimulant cocaine. In a side-by-side comparative study using a proprietary fluorescent dye method in HEK293 and CHO-K1 cells expressing human transporters, NEP exhibited an IC50 of 16.9 nM for DAT inhibition, while cocaine showed an IC50 of 111 nM [1]. This represents a 6.6-fold increase in potency for NEP relative to cocaine in the same assay system. Furthermore, NEP's potency exceeded that of amphetamine (IC50 257 nM) by a factor of 15.2, positioning it as a substantially more potent DAT inhibitor than these benchmark stimulants [1].

DAT inhibition neurotransmitter uptake abuse potential

N-Ethylpentylone (NEP) Demonstrates Significantly Higher Addictive Potential than Pentylone and Eutylone in Zebrafish CPP Model

A head-to-head comparison in a zebrafish conditioned place preference (CPP) model established a clear rank order of abuse liability: NEP > eutylone > pentylone. At a dose of 20 mg/kg, NEP induced significantly higher CPP scores than both pentylone and eutylone [1]. Furthermore, after CPP was established and subsequently extinguished, NEP required 6 extinction sessions to meet extinction criteria, compared to 4 sessions for eutylone and only 3 sessions for pentylone, indicating a greater resistance to extinguishing drug-associated memory [1]. Critically, only CPP induced by NEP, and not by pentylone or eutylone, could be reinstated after a 14-day drug-free period following initial reinstatement, demonstrating a uniquely persistent susceptibility to relapse [1].

behavioral pharmacology addiction liability conditioned place preference

N-Ethylpentylone (NEP) Induces Greater Locomotor Stimulation than N-Methyl Analogue NEPD Due to Higher DAT Inhibition Potency

The N-ethyl substitution in NEP confers a significant advantage in psychostimulant efficacy over its N-methyl analogue, N-ethyl-pentedrone (NEPD). In an integrated in vitro and in vivo structure-activity relationship (SAR) study, NEP was more efficacious at inducing hyperlocomotion in Swiss-CD-1 mice at a dose of 10 mg/kg than NEPD [1]. This behavioral difference is directly correlated with NEP's higher potency at inhibiting the dopamine transporter (DAT) in HEK293 cells expressing human DAT, as well as a corresponding overexpression of the immediate-early gene arc in the dorsal and ventral striatum [1]. The study explicitly concluded that N-ethyl analogues are more potent DAT inhibitors and more efficacious in producing hyperlocomotion than their N-methyl counterparts [1].

locomotor activity structure-activity relationship in vivo pharmacology

N-Ethylpentylone's Functional Profile is Characterized by Exclusive DAT/NET Blockade Without SERT Substrate Activity

N-ethylpentylone (NEP) displays a unique mechanism of action among its closely related synthetic cathinone analogs. In a comprehensive study assessing both uptake inhibition and substrate release at human SERT and DAT expressed in HEK293 cells, NEP was shown to act exclusively as a DAT and NET blocker, whereas all other tested compounds—including pentylone, pentedrone, N-ethyl-pentedrone (NEPD), 4-methyl-pentedrone (4-MPD), and 4-methyl-ethylaminopentedrone (4-MeAP)—exhibited 'hybrid' profiles, functioning as DAT blockers but SERT substrates [1]. This functional distinction means NEP elevates extracellular dopamine and norepinephrine through reuptake inhibition without directly causing serotonin release, a characteristic that separates it mechanistically from the rest of the tested second-generation cathinones in this study [1].

monoamine transporter mechanism of action reuptake inhibition

Fully Validated LC-MS/MS Method for N-Ethylpentylone in Biological Matrices Achieves 1 ng/mL LLOQ and >99.96% Linearity

A fully validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of N-ethylpentylone in human blood and urine has been established, meeting rigorous forensic validation criteria [1]. The method achieves a lower limit of quantification (LLOQ) of 1 ng/mL for both matrices. The coefficient of determination (R²) exceeded 0.9996 for blood and 0.9975 for urine, demonstrating excellent linearity across the calibration range. Precision, measured as relative standard deviation (RSD) at 10 and 100 ng/mL, was 4.87% and 4.47% for blood, and 1.93% and 2.43% for urine. Recovery rates were high, ranging from 91.5% to 100.2% in blood and 96.7% to 97.4% in urine [1]. This validated method was applied to a fatal intoxication case, where N-ethylpentylone was quantified at 10.6 µg/mL in peripheral blood and 17.6 µg/mL in urine [1].

forensic toxicology LC-MS/MS method validation

Electrochemical Sensor Enables Rapid, On-Site Screening of N-Ethylpentylone with High Selectivity Against Common Adulterants

A lab-made screen-printed sensor with a chemically deposited boron-doped diamond electrode (LM-SP/BDDE) has been developed for the first time for the electrochemical detection of N-ethylpentylone (NEP) in forensic samples [1]. Using adsorptive stripping differential pulse voltammetry (AdSDPV), the sensor achieved a wide linear range of 1.0–100.0 µmol L⁻¹ and a low limit of detection (LOD) of 0.66 µmol L⁻¹ [1]. The method requires only 30 µL of sample volume. Crucially, interference studies demonstrated a highly selective response for NEP in the presence of common adulterants and other illicit drugs, including semi-synthetic opioids, amphetamines, and other synthetic cathinones [1]. The sensor exhibited good stability with an RSD < 4.0% for all redox processes across five replicate measurements using the same electrode [1].

electrochemical sensing forensic screening portable analysis

Best-Fit Application Scenarios for N-Ethylpentylone Hydrochloride in Research and Forensic Workflows


Forensic Toxicology Laboratories: Validated LC-MS/MS Quantitation

Forensic laboratories tasked with confirming and quantifying N-ethylpentylone in biological specimens should procure this reference standard to implement or validate a method analogous to the published UHPLC-MS/MS procedure [4]. The reported validation parameters—including an LLOQ of 1 ng/mL, high recovery (>91%), and excellent precision (<5% RSD)—serve as a benchmark for achieving comparable analytical performance [4]. Using this specific standard ensures accurate quantitation in antemortem and postmortem blood and urine samples, directly supporting medicolegal death investigations and clinical toxicology casework.

Behavioral Pharmacology Studies: Modeling High-Addiction-Liability Psychostimulants

Researchers investigating the neurobiological mechanisms of psychostimulant addiction should select N-ethylpentylone hydrochloride to model a compound with a uniquely persistent and robust rewarding profile [4]. Its demonstrated resistance to extinction and unique susceptibility to reinstatement after a 14-day interval in the zebrafish CPP model make it a superior tool for studying the neural circuits underlying relapse vulnerability compared to related cathinones like pentylone and eutylone [4]. This scenario is particularly relevant for studies aiming to identify novel therapeutic targets for preventing drug relapse.

Structure-Activity Relationship (SAR) Investigations: Probing N-Substitution Effects

For medicinal chemistry and pharmacology groups conducting SAR studies on cathinone derivatives, N-ethylpentylone hydrochloride is an essential comparator [4]. The compound's enhanced hyperlocomotion efficacy and higher DAT inhibition potency, directly compared to its N-methyl analogue NEPD, provides a clear, quantifiable dataset to anchor investigations into the functional consequences of N-substituent modifications [4]. Furthermore, its pure DAT/NET blocker mechanism, distinct from the hybrid profiles of other tested cathinones, makes it a critical reference point for dissecting the structural determinants of transporter substrate versus inhibitor activity [4].

Analytical Method Development: Portable Electrochemical Screening

Groups focused on developing portable analytical tools for on-site forensic screening can utilize N-ethylpentylone hydrochloride as a model analyte [4]. The established electrochemical behavior on a boron-doped diamond electrode, with a defined linear range (1.0–100.0 µmol L⁻¹) and low LOD (0.66 µmol L⁻¹), provides a solid foundation for sensor development and validation [4]. The compound's known selectivity against a panel of interferents is a valuable benchmark for testing new sensor technologies intended for field detection of synthetic cathinones [4].

Technical Documentation Hub

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